molecular formula C10H14FN3O B12236706 1-(5-Fluoropyridin-2-yl)-3-(2-methylpropyl)urea

1-(5-Fluoropyridin-2-yl)-3-(2-methylpropyl)urea

Cat. No.: B12236706
M. Wt: 211.24 g/mol
InChI Key: LOCLTZFMSHCVGU-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-3-(2-methylpropyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound features a fluoropyridine moiety attached to a urea backbone, which is further substituted with a 2-methylpropyl group. The presence of the fluorine atom in the pyridine ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(2-methylpropyl)urea typically involves the reaction of 5-fluoropyridine-2-amine with an isocyanate derivative. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)-3-(2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-3-(2-methylpropyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(2-methylpropyl)urea involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloropyridin-2-yl)-3-(2-methylpropyl)urea
  • 1-(5-Bromopyridin-2-yl)-3-(2-methylpropyl)urea
  • 1-(5-Methylpyridin-2-yl)-3-(2-methylpropyl)urea

Uniqueness

1-(5-Fluoropyridin-2-yl)-3-(2-methylpropyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the pyridine ring.

Properties

Molecular Formula

C10H14FN3O

Molecular Weight

211.24 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)-3-(2-methylpropyl)urea

InChI

InChI=1S/C10H14FN3O/c1-7(2)5-13-10(15)14-9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3,(H2,12,13,14,15)

InChI Key

LOCLTZFMSHCVGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)NC1=NC=C(C=C1)F

Origin of Product

United States

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